molecular formula C20H23IN2O3S B11229393 N-(4-iodophenyl)-1-[(2-methylbenzyl)sulfonyl]piperidine-3-carboxamide

N-(4-iodophenyl)-1-[(2-methylbenzyl)sulfonyl]piperidine-3-carboxamide

Cat. No.: B11229393
M. Wt: 498.4 g/mol
InChI Key: YUYUUCSAIDUREX-UHFFFAOYSA-N
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Description

N-(4-IODOPHENYL)-1-[(2-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-3-CARBOXAMIDE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique molecular structure, which includes an iodophenyl group, a methanesulfonyl group, and a piperidine carboxamide moiety. The presence of these functional groups makes it a versatile compound for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-IODOPHENYL)-1-[(2-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-3-CARBOXAMIDE typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 4-iodoaniline with 2-methylbenzenesulfonyl chloride to form an intermediate sulfonamide. This intermediate is then reacted with piperidine-3-carboxylic acid under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-IODOPHENYL)-1-[(2-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-3-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The iodophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-(4-IODOPHENYL)-1-[(2-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-3-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of N-(4-IODOPHENYL)-1-[(2-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor functions, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-IODO-4-METHYLPHENYL)-4-NITROBENZAMIDE
  • N-(4-METHYLPHENYL)BENZAMIDE

Uniqueness

N-(4-IODOPHENYL)-1-[(2-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-3-CARBOXAMIDE is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the iodophenyl group enhances its reactivity in substitution reactions, while the methanesulfonyl group provides stability and solubility in various solvents. This combination makes it a valuable compound for diverse research and industrial applications.

Properties

Molecular Formula

C20H23IN2O3S

Molecular Weight

498.4 g/mol

IUPAC Name

N-(4-iodophenyl)-1-[(2-methylphenyl)methylsulfonyl]piperidine-3-carboxamide

InChI

InChI=1S/C20H23IN2O3S/c1-15-5-2-3-6-17(15)14-27(25,26)23-12-4-7-16(13-23)20(24)22-19-10-8-18(21)9-11-19/h2-3,5-6,8-11,16H,4,7,12-14H2,1H3,(H,22,24)

InChI Key

YUYUUCSAIDUREX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CS(=O)(=O)N2CCCC(C2)C(=O)NC3=CC=C(C=C3)I

Origin of Product

United States

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